2-Chloro-7-methyl-3-nitroimidazo[1,2-a]pyridine
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Overview
Description
2-Chloro-7-methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics .
Preparation Methods
The synthesis of 2-Chloro-7-methyl-3-nitroimidazo[1,2-a]pyridine typically involves multicomponent reactions, oxidative coupling, and tandem reactions . One common synthetic route includes the condensation of appropriate precursors under specific reaction conditions, such as the use of catalysts and controlled temperatures . Industrial production methods may involve similar strategies but are optimized for large-scale synthesis.
Chemical Reactions Analysis
2-Chloro-7-methyl-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Commonly involves reducing agents to convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Chloro-7-methyl-3-nitroimidazo[1,2-a]pyridine has significant applications in scientific research, particularly in medicinal chemistry. It is used in the development of anti-tuberculosis agents due to its activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis . Additionally, it is explored for its potential in other infectious disease treatments and as a scaffold for drug discovery .
Mechanism of Action
The mechanism of action of 2-Chloro-7-methyl-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit essential enzymes or disrupt critical biological processes in pathogens, leading to their eradication . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
2-Chloro-7-methyl-3-nitroimidazo[1,2-a]pyridine is compared with other imidazo[1,2-a]pyridine derivatives, such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides These compounds share a similar core structure but differ in their functional groups, which can influence their biological activity and applications
Properties
Molecular Formula |
C8H6ClN3O2 |
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Molecular Weight |
211.60 g/mol |
IUPAC Name |
2-chloro-7-methyl-3-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6ClN3O2/c1-5-2-3-11-6(4-5)10-7(9)8(11)12(13)14/h2-4H,1H3 |
InChI Key |
ZOGZXANUZKECKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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